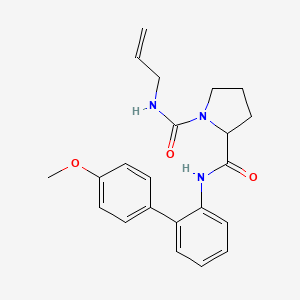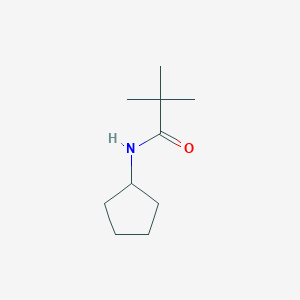
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate, also known as AM-630, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1997 by scientists at the University of Connecticut, and has since been used in various scientific research applications. The purpose of
Mecanismo De Acción
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate is a selective antagonist of the CB2 cannabinoid receptor. It works by blocking the binding of endogenous cannabinoids to the CB2 receptor, thereby preventing their physiological effects. This mechanism of action makes it a valuable tool for studying the role of the endocannabinoid system in various physiological processes.
Biochemical and Physiological Effects:
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to inhibit the growth of cancer cells in vitro. It has also been shown to have a potential role in the treatment of obesity and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate in lab experiments is its selectivity for the CB2 receptor. This allows for precise manipulation of the endocannabinoid system without affecting other physiological processes. However, one limitation of using 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate is its relatively low potency compared to other synthetic cannabinoid receptor antagonists.
Direcciones Futuras
There are several future directions for research on 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate. One area of interest is the potential use of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate in the treatment of cancer. Another area of interest is the role of the endocannabinoid system in metabolic disorders, such as obesity and diabetes. Additionally, there is ongoing research into the development of more potent and selective synthetic cannabinoid receptor antagonists.
Métodos De Síntesis
The synthesis of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate involves several steps, including the preparation of 2-(acetyloxy)benzoic acid, 3-acetyl-2-methyl-1-phenyl-1H-indole-5-carboxylic acid, and the coupling of these two compounds. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate has been used in various scientific research applications, particularly in the field of cannabinoid research. It has been used to investigate the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and appetite regulation. It has also been used to study the effects of cannabinoids on cancer cells and the potential use of cannabinoids in cancer treatment.
Propiedades
IUPAC Name |
(3-acetyl-2-methyl-1-phenylindol-5-yl) 2-acetyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5/c1-16-25(17(2)28)22-15-20(13-14-23(22)27(16)19-9-5-4-6-10-19)32-26(30)21-11-7-8-12-24(21)31-18(3)29/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMINYZYXYNGKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(3,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B6075292.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)


![ethyl 5-methyl-4-phenyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6075317.png)
![methyl N-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B6075318.png)
![1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)
![1-[1-({1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6075330.png)

![1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6075342.png)
![N-(tetrahydrofuran-2-ylmethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075362.png)
![2-(1-(2-fluorobenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6075365.png)
![N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6075378.png)